

Primary Kinase Targets and Inhibitory Activity

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Compound Focus: **Altiratinib**

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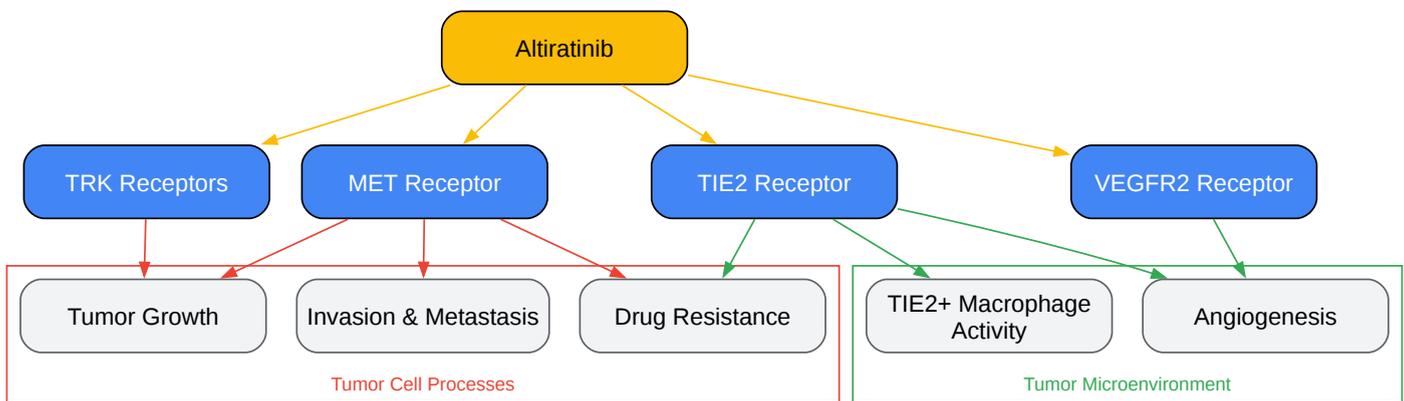
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The table below summarizes the primary molecular targets of **Altiratinib** and its half-maximal inhibitory concentration (IC50) values, which demonstrate its potent, single-digit nanomolar inhibition [1] [2].

Target	IC50 Value	Context / Note
TRKA	0.9 nM	Cell-free assay [1]
TRKC	0.8 nM	Cell-free assay [1]
MET (c-MET)	2.7 nM	[2]
MET Y1230C mutant	0.37 nM	Cell-free assay [1]
MET D1228N mutant	1.3 nM	Cell-free assay [1]
TIE2	8.0 nM	[2]
VEGFR2	9.2 nM	[2]
TRKB	4.6 nM	Cell-free assay [1]

Mechanism of Action and Signaling Pathways

Altiratinib was rationally designed to inhibit multiple hallmarks of cancer through balanced inhibition of MET, TIE2, and VEGFR2. It binds into the switch control pocket of these kinases, inducing type II inactive conformations [3]. The following diagram illustrates the key signaling pathways inhibited by **Altiratinib** and their roles in cancer progression:



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Altiratinib's balanced inhibition profile allows it to target the tumor and its microenvironment simultaneously [3]:

- **MET Inhibition:** Blocks tumor cell growth, invasion, and metastasis driven by HGF signaling. Also counters microenvironment-mediated drug resistance [3].
- **TIE2 Inhibition:** Affects the tumor microenvironment by inhibiting angiogenesis and TIE2-expressing macrophages, which play a role in drug resistance and tumor promotion [3].
- **VEGFR2 Inhibition:** Suppresses VEGF-driven angiogenesis, reducing the tumor's blood supply [3].
- **TRK Inhibition:** Targets TRK fusion proteins, which are key drivers in certain cancers [1].

Experimental Evidence and Research Applications

In Vitro Cellular Assays

Altiratinib's potency has been confirmed across various cell-based assays, primarily measuring the inhibition of target phosphorylation [1]:

- **Cell Lines Used:** Experiments were conducted in HUVECs (Human Umbilical Vein Endothelial Cells), EA.hy926 cells, KM-12 cells (with TPM3-TRKA fusion), EBC-1, and MKN-45 cells (overexpressing MET) [1].
- **Cellular IC50 Values:**
 - **TRKA Phosphorylation:** IC50 of 1.2 nM in SK-N-SH cells (NGF-stimulated) and 1.4 nM in KM-12 cells (constitutive) [1].
 - **MET Phosphorylation:** IC50 of 2.3 nM in HUVECs (HGF-stimulated) [1].
 - **TIE2 Phosphorylation:** IC50 of 1.0 nM in HUVECs and 2.6 nM in EA.hy926 cells (ANG1-stimulated) [1].
 - **VEGFR2 Phosphorylation:** IC50 of 4.7 nM in HUVECs (VEGF-stimulated) [1].
- **Proliferation Assay:** Cells were plated and treated with **Altiratinib** for 72 hours. Viable cells were quantified using resazurin, measuring fluorescence (excitation 540 nm, emission 600 nm) [1].

In Vivo Pharmacological Data

- **MKN-45 Xenograft Model:** In female nude mice, a 30 mg/kg oral dose of **Altiratinib** inhibited MET phosphorylation by over 95% for a 24-hour period [1] [2].
- **Blood-Brain Barrier Penetration:** A key feature of **Altiratinib** is its significant penetration of the blood-brain barrier, with a reported brain-to-plasma ratio of 0.23 in mice, supporting its potential use for brain tumors and metastases [3].

Emerging Research: Anti-Parasitic Activity

Recent studies have identified **TgPRP4K** in *Toxoplasma gondii* and **PfCLK3** in *Plasmodium falciparum* as novel molecular targets for **Altiratinib**, revealing its potential as a broad-spectrum anti-apicomplexan agent [4] [5] [6]. A 2025 study found that **Altiratinib** effectively inhibited the growth of *T. gondii* bradyzoites at low concentrations with minimal impact on host cells, suggesting a potential application for treating chronic toxoplasmosis, especially in immunodeficient patients [5].

Current Development Status

Altiratinib has been investigated in clinical trials for oncology indications. A Phase 1 study (NCT02228811) for locally advanced or metastatic solid tumors with MET or TRK alterations has been completed or terminated [1]. The drug has received Orphan Drug Designation for glioblastoma multiforme (GBM) [7]. As of the latest data, its highest development phase for solid tumors is Phase 2 [4].

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